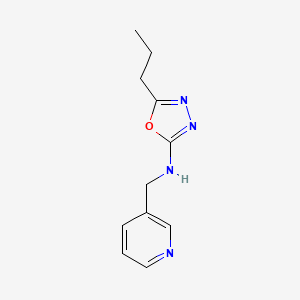![molecular formula C17H22ClFN2O2 B7641579 [1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone, also known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. By blocking TRPV1, this compound reduces the transmission of pain signals, resulting in analgesic effects. This compound also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of the TRPV1 channel, resulting in reduced transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain transmission and inflammation. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, including its relatively low potency and selectivity compared to other TRPV1 antagonists.
Orientations Futures
There are several future directions for the study of [1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone. One potential direction is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Finally, the role of this compound in the regulation of other ion channels and receptors should be investigated to better understand its mechanism of action.
Méthodes De Synthèse
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone is synthesized through a multistep process involving the reaction of 4-piperidinemethanol with 3-chloro-4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with morpholine and then with 4-nitrobenzoyl chloride. The final product is obtained through the reduction of the nitro group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use in the treatment of neuropathic pain and has been shown to have analgesic effects.
Propriétés
IUPAC Name |
[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-11-13(1-2-16(15)19)12-20-5-3-14(4-6-20)17(22)21-7-9-23-10-8-21/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAEQVFVTXFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)


![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)